molecular formula C11H8N2O2 B1322159 3-(Pyrimidin-4-yl)benzoic acid CAS No. 856905-14-1

3-(Pyrimidin-4-yl)benzoic acid

Cat. No. B1322159
M. Wt: 200.19 g/mol
InChI Key: PANQWANKNFOHBZ-UHFFFAOYSA-N
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Description

3-(Pyrimidin-4-yl)benzoic acid is a compound that features a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to pyridine. One of the carbons in the pyrimidine ring is substituted with a benzoic acid group. This structural motif is common in various compounds with diverse applications, including pharmaceuticals, materials science, and organic synthesis.

Synthesis Analysis

The synthesis of pyrimidinyl benzoic acids can involve various strategies, including the condensation of pyridine derivatives with aldehydes and sulfadiazine, as seen in the synthesis of (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide . Another approach is the ring contraction of carbamimidoylbenzoic acid with 1,3-dicarbonyl compounds, leading to substituted pyrimidinyl benzoic acids . These methods highlight the versatility of pyrimidine chemistry in constructing complex molecules.

Molecular Structure Analysis

The molecular structure of pyrimidinyl benzoic acid derivatives can be characterized using various spectroscopic techniques. For instance, the crystal structure and spectroscopic characterization of related compounds have been performed using X-ray diffraction, FT-IR, NMR, and UV-Vis spectroscopy . These studies provide detailed information on the molecular conformation, electronic structure, and intermolecular interactions, which are crucial for understanding the properties and reactivity of these compounds.

Chemical Reactions Analysis

Pyrimidinyl benzoic acids can participate in a range of chemical reactions due to the presence of reactive functional groups. For example, the carboxylic acid group can form metal complexes, as seen in the uranyl ion complex of 3-(pyrimidin-2-yl)benzoate . The pyrimidine ring can also undergo nucleophilic substitution reactions, which are key steps in the synthesis of unnatural amino acids . These reactions are essential for the modification and functionalization of the pyrimidinyl benzoic acid core.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidinyl benzoic acid derivatives can be influenced by their molecular structure. For instance, the presence of substituents on the pyrimidine ring can affect the compound's solubility, melting point, and reactivity. Theoretical calculations, such as density functional theory (DFT), can predict various properties, including vibrational frequencies, molecular orbitals, and reactivity indices . Experimental techniques, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), can provide empirical data on the thermal stability and phase transitions of these compounds .

Scientific Research Applications

Synthesis and Chemical Properties

  • A new approach to the synthesis of 2-(pyrimidin-2-yl)benzoic acids, which are structurally similar to 3-(pyrimidin-4-yl)benzoic acid, has been developed. This involves ring contraction and intramolecular condensation, offering a pathway for the formation of complex pyrimidine-containing systems (Hordiyenko et al., 2020).
  • Research on the regioselective synthesis of novel polyfunctionally substituted pyrazolo[1,5-a]pyrimidines, which involve pyrimidine analogs, highlights the versatility and chemical adaptability of pyrimidine structures in synthesizing new compounds (Quiroga et al., 2007).
  • A study on the synthesis of 5-methyl-2(pyrimidin-2-yl)benzoic acid, another structurally related compound, showcases the potential for developing synthetic methods with advantages such as short pathways and high yield, relevant for the synthesis of compounds like 3-(pyrimidin-4-yl)benzoic acid (Liu et al., 2020).

Biological Applications and Potential

  • Research on the synthesis of N-{4-[(2,4-diamino-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid and related compounds, involving pyrimidine structures, shows their use as antitumor agents, demonstrating the potential biomedical applications of pyrimidine derivatives (Gangjee et al., 2005).

Material Science and Sensory Applications

  • The study of luminescence, magnetism, and structures of lanthanide coordination complexes with pyridinyl benzoic acid derivatives suggests the potential of pyrimidine-containing compounds in sensory applications and materials science (Hou et al., 2013).

Safety And Hazards


  • Toxicity : While not highly toxic, caution should be exercised during handling.

  • Irritant : The carboxylic acid group may cause skin or eye irritation.


Future Directions


  • Structure-Activity Relationship (SAR) Studies**: Investigate derivatives with modified substituents to optimize biological activity.

  • Drug Development : Explore the compound’s potential as a lead for novel drugs.


Please note that the information provided is based on available literature, and further research may yield additional insights. Always verify product identity and purity before use123.


properties

IUPAC Name

3-pyrimidin-4-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-11(15)9-3-1-2-8(6-9)10-4-5-12-7-13-10/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANQWANKNFOHBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=NC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10937510
Record name 3-(Pyrimidin-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10937510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyrimidin-4-yl)benzoic acid

CAS RN

168619-01-0
Record name 3-(Pyrimidin-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10937510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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